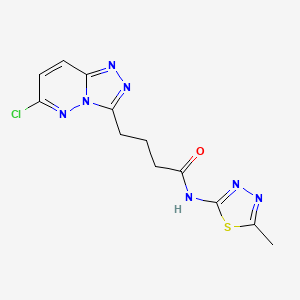
2-(1H-indol-4-yloxy)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-インドール-4-イルオキシ)-N-(4-メトキシフェニル)アセトアミドは、インドール環系がアセトアミド基に結合した有機化合物です。
合成方法
合成ルートと反応条件
2-(1H-インドール-4-イルオキシ)-N-(4-メトキシフェニル)アセトアミドの合成は、一般的に以下の手順で進められます。
インドール誘導体の生成: インドール環は、フィッシャーインドール合成によって合成されます。これは、フェニルヒドラジンとアルデヒドまたはケトンを酸性条件下で反応させることにより行われます。
エーテル化: インドール誘導体は、適切なハロゲン化物と反応させて、インドール-4-イルオキシ基を生成します。
アミド化: 最後のステップでは、インドール-4-イルオキシ化合物を、酢酸無水物などのアシル化剤の存在下で4-メトキシアニリンと反応させ、目的のアセトアミドを生成します。
工業生産方法
この化合物の工業生産には、同様の合成ルートが用いられる場合がありますが、大規模生産に最適化されています。これには、連続フローリアクターの使用、最適な反応条件のハイスループットスクリーニング、収率を向上させ、反応時間を短縮するための触媒の使用が含まれます。
化学反応解析
反応の種類
2-(1H-インドール-4-イルオキシ)-N-(4-メトキシフェニル)アセトアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を用いて酸化することができます。これにより、酸化された誘導体が生成されます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を用いて行うことができ、アセトアミド基がアミンに還元されます。
置換: この化合物は、特にインドール環において、ハロゲンやアルキル化剤などの試薬を用いて求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性または中性条件下での過マンガン酸カリウム。
還元: 乾燥エーテル中での水素化リチウムアルミニウム。
置換: ルイス酸触媒の存在下でのハロゲン。
生成される主な生成物
酸化: 酸化されたインドール誘導体。
還元: 元の化合物のアミノ誘導体。
置換: ハロゲン化またはアルキル化されたインドール誘導体。
科学研究への応用
2-(1H-インドール-4-イルオキシ)-N-(4-メトキシフェニル)アセトアミドは、科学研究においていくつかの用途があります。
医薬品化学: 神経疾患や癌の治療薬開発において、医薬品候補として研究されています。
生物学的研究: この化合物は、天然のインドール誘導体と構造が似ていることから、細胞シグナル伝達経路や受容体結合に関する研究で使用されます。
ケミカルバイオロジー: タンパク質-リガンド相互作用や酵素機構を研究するためのプローブとして役立ちます。
工業応用: 高度な材料の合成や、有機合成における前駆体として、この化合物が利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-4-yloxy)-N-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Etherification: The indole derivative is then reacted with an appropriate halide to form the indol-4-yloxy group.
Amidation: The final step involves the reaction of the indol-4-yloxy compound with 4-methoxyaniline in the presence of an acylating agent such as acetic anhydride to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
2-(1H-indol-4-yloxy)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or alkylated indole derivatives.
科学的研究の応用
2-(1H-indol-4-yloxy)-N-(4-methoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies involving cell signaling pathways and receptor binding due to its structural similarity to natural indole derivatives.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor in organic synthesis.
作用機序
2-(1H-インドール-4-イルオキシ)-N-(4-メトキシフェニル)アセトアミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を介して行われます。インドール環系により、天然のリガンドを模倣することができ、これらの標的に結合し、活性を調節することができます。これにより、細胞シグナル伝達経路が変化し、さまざまな生物学的プロセスに影響を与える可能性があります。
類似化合物の比較
類似化合物
- 2-(1H-インドール-3-イルオキシ)-N-(4-メトキシフェニル)アセトアミド
- 2-(1H-インドール-5-イルオキシ)-N-(4-メトキシフェニル)アセトアミド
- 2-(1H-インドール-6-イルオキシ)-N-(4-メトキシフェニル)アセトアミド
ユニークさ
2-(1H-インドール-4-イルオキシ)-N-(4-メトキシフェニル)アセトアミドは、インドール-4-イルオキシ基の位置が異なるためにユニークです。この位置の変化は、分子標的に対する結合親和性と特異性に影響を与え、アナログと比較して異なる生物活性と薬理学的プロファイルを呈する可能性があります。
類似化合物との比較
Similar Compounds
- 2-(1H-indol-3-yloxy)-N-(4-methoxyphenyl)acetamide
- 2-(1H-indol-5-yloxy)-N-(4-methoxyphenyl)acetamide
- 2-(1H-indol-6-yloxy)-N-(4-methoxyphenyl)acetamide
Uniqueness
2-(1H-indol-4-yloxy)-N-(4-methoxyphenyl)acetamide is unique due to the position of the indol-4-yloxy group, which can influence its binding affinity and specificity towards molecular targets. This positional variation can result in different biological activities and pharmacological profiles compared to its analogs.
特性
分子式 |
C17H16N2O3 |
|---|---|
分子量 |
296.32 g/mol |
IUPAC名 |
2-(1H-indol-4-yloxy)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H16N2O3/c1-21-13-7-5-12(6-8-13)19-17(20)11-22-16-4-2-3-15-14(16)9-10-18-15/h2-10,18H,11H2,1H3,(H,19,20) |
InChIキー |
DOTWHXXVWXXFBU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2C=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12173468.png)
![3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B12173473.png)
![N-{2-[(cyclohexylacetyl)amino]ethyl}-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12173479.png)
![7,8-dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B12173480.png)
![4-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B12173483.png)
![N-[3-(naphthalen-1-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]acetamide](/img/structure/B12173495.png)

![N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12173501.png)



![3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12173541.png)
![2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12173544.png)

